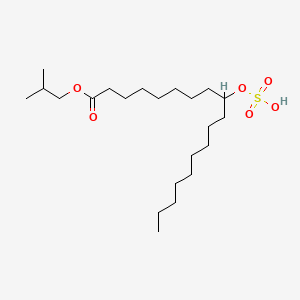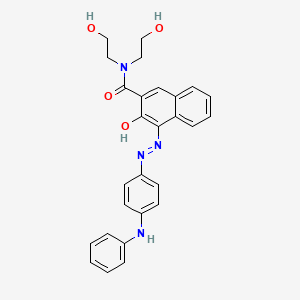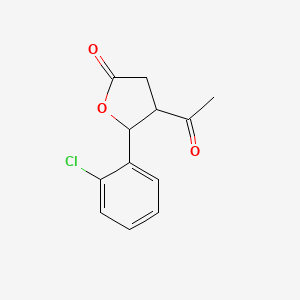
trans-4-Acetyl-5-(o-chlorophenyl)-4,5-dihydro-2(3H)furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Acetyl-5-(o-chlorophenyl)-4,5-dihydro-2(3H)furanone: is an organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Acetyl-5-(o-chlorophenyl)-4,5-dihydro-2(3H)furanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-chlorobenzaldehyde and acetylacetone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the furanone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as distillation or crystallization, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The acetyl and o-chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
trans-4-Acetyl-5-(o-chlorophenyl)-4,5-dihydro-2(3H)furanone:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism by which trans-4-Acetyl-5-(o-chlorophenyl)-4,5-dihydro-2(3H)furanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-5-phenyl-4,5-dihydro-2(3H)furanone: Lacks the chlorine substituent, which may affect its chemical properties and biological activities.
4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)furanone: Similar structure but with the chlorine substituent in the para position, potentially leading to different reactivity and applications.
Uniqueness
The presence of the o-chlorophenyl group in trans-4-Acetyl-5-(o-chlorophenyl)-4,5-dihydro-2(3H)furanone may confer unique chemical and biological properties, distinguishing it from other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
83144-15-4 |
|---|---|
Molecular Formula |
C12H11ClO3 |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
4-acetyl-5-(2-chlorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11ClO3/c1-7(14)9-6-11(15)16-12(9)8-4-2-3-5-10(8)13/h2-5,9,12H,6H2,1H3 |
InChI Key |
MKSOFVLERFRQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(=O)OC1C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



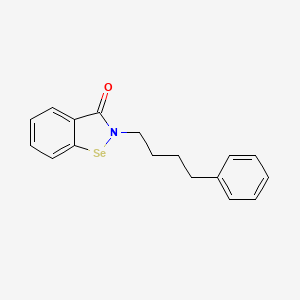


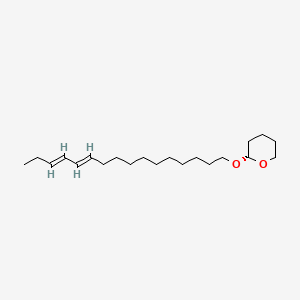
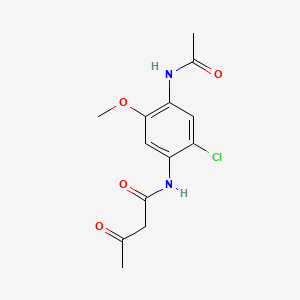
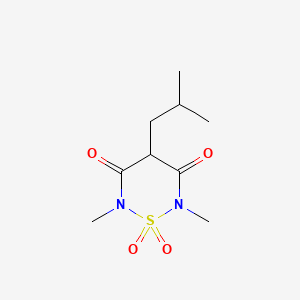
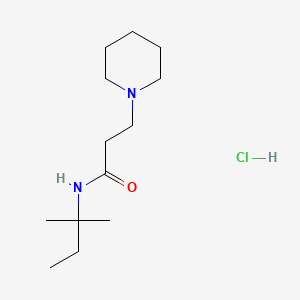
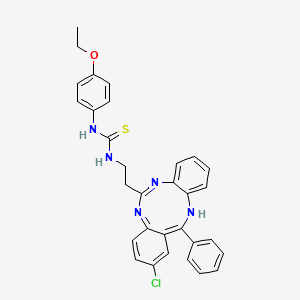
![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)

